REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH2:5]Br.[CH3:11][C:12]([CH3:14])=[O:13]>>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][C:12]([CH3:14])([OH:13])[CH3:11])[CH:7]=[CH:8][C:9]=1[F:10]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CBr)C=CC1F
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
ethyl acetate-petroleum ether
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1F)CC(C)(O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |